Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate

Description

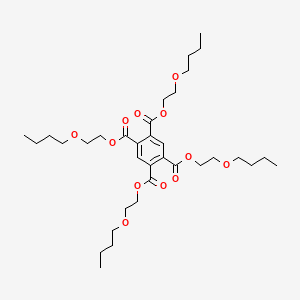

Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate is a tetraester derivative of benzene-1,2,4,5-tetracarboxylic acid (pyromellitic acid), where each carboxyl group is substituted with a 2-butoxyethyl chain. The 2-butoxyethyl substituents introduce ether linkages and branched alkyl chains, which influence solubility, thermal stability, and plasticizing efficiency compared to simpler alkyl or aryl esters .

Properties

IUPAC Name |

tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O12/c1-5-9-13-39-17-21-43-31(35)27-25-29(33(37)45-23-19-41-15-11-7-3)30(34(38)46-24-20-42-16-12-8-4)26-28(27)32(36)44-22-18-40-14-10-6-2/h25-26H,5-24H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWSBUNROSSJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CC(=C(C=C1C(=O)OCCOCCCC)C(=O)OCCOCCCC)C(=O)OCCOCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561028 | |

| Record name | Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109348-76-7 | |

| Record name | Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate typically involves the esterification of benzene-1,2,4,5-tetracarboxylic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

C6H2(COOH)4+4HOCH2CH2OC4H9→C6H2(COOCH2CH2OC4H9)4+4H2O

Industrial Production Methods: In an industrial setting, the production of Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

Ester Hydrolysis: Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate can undergo hydrolysis in the presence of strong acids or bases to yield benzene-1,2,4,5-tetracarboxylic acid and 2-butoxyethanol.

Oxidation: The compound can be oxidized under harsh conditions to produce benzene-1,2,4,5-tetracarboxylic acid.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

Hydrolysis: Benzene-1,2,4,5-tetracarboxylic acid and 2-butoxyethanol.

Oxidation: Benzene-1,2,4,5-tetracarboxylic acid.

Substitution: Various substituted benzene-1,2,4,5-tetracarboxylates depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Plasticizer in Polymers : Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate is widely used as a plasticizer in the production of polyvinyl chloride (PVC). It enhances flexibility and durability by reducing intermolecular forces within the polymer matrix .

- Intermediate in Organic Synthesis : This compound serves as a valuable intermediate for synthesizing other complex organic compounds due to its reactive ester groups.

Biology

- Drug Delivery Systems : Research has indicated that tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate can form stable complexes with various drugs, making it a potential candidate for drug delivery applications. Its ability to encapsulate therapeutic agents could improve bioavailability and targeted delivery.

Medicine

- Pharmaceutical Excipients : The compound is being explored for use as an excipient in pharmaceutical formulations. Its properties may enhance the stability and solubility of active pharmaceutical ingredients (APIs) within drug products .

Industry

- Coatings and Adhesives : Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate is utilized in manufacturing coatings and adhesives. Its plasticizing properties improve the mechanical performance of these materials .

Case Study 1: Drug Delivery Research

A study published in the Journal of Controlled Release investigated the efficacy of tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate as a drug delivery vehicle for anti-cancer agents. The results demonstrated enhanced drug solubility and sustained release profiles compared to conventional carriers.

Case Study 2: PVC Production

In an industrial setting, the incorporation of tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate into PVC formulations led to improved mechanical properties and thermal stability. A comparative analysis showed that formulations with this plasticizer exhibited better performance under stress conditions than those without it.

Mechanism of Action

The mechanism of action of Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate is primarily related to its ability to interact with other molecules through ester linkages. The ester groups can undergo hydrolysis, releasing the parent acid and alcohol, which can then participate in various biochemical pathways. The compound’s molecular targets and pathways are still under investigation, but its interactions with cellular membranes and proteins are of particular interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate (CAS 3126-80-5)

- Molecular Formula : C₄₂H₇₀O₈

- Molecular Weight : 703.00 g/mol

- Physical Properties :

- Density: 0.997 g/cm³

- Boiling Point: 686.5°C

- Flash Point: 269.3°C

- Applications : A high-molecular-weight plasticizer for polyvinyl chloride (PVC), offering superior heat resistance and low volatility due to its long 2-ethylhexyl chains. Its compatibility with PVC reduces migration issues in flexible polymers .

- Key Differentiator : The 2-ethylhexyl groups enhance hydrophobicity and thermal stability compared to shorter-chain esters like tetrabutyl derivatives.

Tetrabutyl benzene-1,2,4,5-tetracarboxylate (CAS 2451-79-8)

- Molecular Formula : C₂₆H₃₈O₈

- Molecular Weight : 478.58 g/mol

- Physical Properties :

- LogP: 6.76 (indicating high lipophilicity)

- Applications : Used in reverse-phase HPLC analysis due to its moderate polarity and stability under chromatographic conditions .

- Key Differentiator : Shorter butyl chains reduce molecular weight and increase volatility compared to 2-ethylhexyl or 2-butoxyethyl derivatives, limiting its utility as a plasticizer.

Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate (CAS 7195-47-3)

- Molecular Formula : C₂₂H₂₂O₁₂

- Molecular Weight : 478.40 g/mol

- Physical Properties :

- Density: 1.484 g/cm³

- Boiling Point: 604.5°C

- Applications : Serves as an epoxy resin precursor or crosslinking agent in organic synthesis due to its reactive oxirane (epoxide) groups .

- Key Differentiator: The oxiranylmethyl substituents enable covalent bonding in polymer networks, unlike non-reactive alkyl or alkoxy esters.

Tetrasodium benzene-1,2,4,5-tetracarboxylate (CAS 148-04-9)

- Molecular Formula : C₁₀H₄Na₄O₈

- Applications : A water-soluble salt used in industrial processes, such as metal chelation or as a precursor for coordination polymers .

- Key Differentiator : Ionic nature and high polarity distinguish it from neutral ester derivatives, enabling applications in aqueous systems.

Comparative Analysis

Structural and Functional Differences

Performance in Polymer Systems

- Volatility : Longer chains (e.g., 2-ethylhexyl) reduce volatility, whereas 2-butoxyethyl’s ether groups may balance volatility with flexibility.

- Compatibility : Branched or ether-containing esters (e.g., 2-butoxyethyl) improve compatibility with polar polymers like PVC compared to linear alkyl esters .

Biological Activity

Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate (TBE) is an organic compound with the molecular formula and a molecular weight of 654.8 g/mol. This compound has garnered attention in various fields, including biology and medicine, due to its potential biological activities and applications.

Chemical Structure and Properties

TBE is a derivative of benzene-1,2,4,5-tetracarboxylate where each carboxyl group is esterified with 2-butoxyethyl groups. The unique structure provides TBE with specific properties that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 654.8 g/mol |

| IUPAC Name | Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate |

| InChI | InChI=1S/C34H54O12 |

The biological activity of TBE is primarily attributed to its ability to interact with cellular components through hydrolysis of its ester linkages. Upon hydrolysis, TBE releases benzene-1,2,4,5-tetracarboxylic acid and 2-butoxyethanol, which can participate in various biochemical pathways. The compound's interactions with cellular membranes and proteins are under investigation to elucidate its mechanism of action.

Antioxidant Activity

Research indicates that TBE exhibits antioxidant properties. A study conducted by researchers at the University of Strasbourg explored the compound's ability to scavenge free radicals. The results demonstrated that TBE could effectively reduce oxidative stress in cellular models.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of TBE on various cancer cell lines. The compound showed selective cytotoxicity against certain tumor cells while sparing normal cells. This selectivity suggests potential for therapeutic applications in cancer treatment.

Case Studies

-

Study on Antioxidant Effects :

- Objective : To evaluate the antioxidant capacity of TBE.

- Method : DPPH radical scavenging assay.

- Results : TBE demonstrated a significant reduction in DPPH radical concentration compared to control samples.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects on breast cancer cells (MCF-7).

- Method : MTT assay.

- Results : TBE exhibited a dose-dependent decrease in cell viability with an IC50 value of 25 µM.

Comparative Analysis

To understand TBE's biological activity better, it is useful to compare it with structurally similar compounds:

| Compound | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate | 25 | Antioxidant and selective cytotoxicity | |

| Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate | 30 | Moderate antioxidant activity |

Q & A

Q. What are the optimal synthetic routes for preparing Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate with high purity?

Methodological Answer: The synthesis typically involves esterification of benzene-1,2,4,5-tetracarboxylic acid (pyromellitic acid) with 2-butoxyethanol under acidic or catalytic conditions. Key steps include:

- Reflux conditions : Use of sulfuric acid as a catalyst in anhydrous toluene at 110–120°C for 12–24 hours .

- Purification : Sequential washing with sodium bicarbonate (to neutralize residual acid) and brine, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Yield optimization : Adjusting molar ratios (e.g., 4:1 excess of 2-butoxyethanol to acid) and inert atmosphere (N₂) to prevent oxidation .

- Purity validation : NMR (¹H/¹³C) and HPLC analysis (≥98% purity) .

Q. What characterization techniques are critical for confirming the structure and purity of Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate?

Methodological Answer:

- Spectroscopic analysis :

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

- Elemental analysis : Match calculated vs. observed C/H/O percentages (±0.3% tolerance) .

- Single-crystal XRD (if applicable): Resolve molecular geometry and confirm substituent positions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent chain length) in benzene-1,2,4,5-tetracarboxylate derivatives affect their coordination chemistry with transition metals?

Methodological Answer:

- Coordination mode analysis :

- Longer alkoxy chains (e.g., butoxyethyl) may sterically hinder metal-ligand binding, favoring monodentate over chelating carboxylate coordination. Compare with shorter chains (e.g., methyl) using XRD .

- Example: Cd(II) complexes with benzene-1,2,4,5-tetracarboxylate exhibit distorted octahedral geometry, with Cd–O bond lengths ranging 2.239–2.464 Å .

- Spectroscopic studies :

Q. How can contradictions in reported thermal stability data for benzene-1,2,4,5-tetracarboxylate-based coordination polymers be resolved?

Methodological Answer:

- Contradiction source : Varied synthetic conditions (e.g., solvent, temperature) and metal ion size/charge.

- Resolution strategies :

- Controlled experiments : Synthesize derivatives under identical conditions (e.g., hydrothermal synthesis at 160°C for 72 hours ) and compare TGA profiles.

- Computational modeling : DFT calculations to predict bond dissociation energies and lattice stability .

- In situ XRD/PXRD : Monitor structural changes during heating (e.g., phase transitions or framework collapse ).

Q. What role does Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate play in supramolecular assembly via non-covalent interactions?

Methodological Answer:

- Hydrogen-bonding networks :

- The butoxyethyl groups can participate in C–H···O interactions, while deprotonated carboxylates form O–H···N bonds with amines (e.g., propane-1,2-diamine ).

- Example: Proton transfer systems with propane-1,2-diammonium yield 3D frameworks stabilized by N–H···O and O–H···O bonds .

- Crystal engineering :

Q. How can computational methods predict the electronic and catalytic properties of Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate derivatives?

Methodological Answer:

- DFT/Molecular modeling :

- MD simulations :

- Study solvent diffusion through porous frameworks to guide applications in gas storage/separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.